Fluorine Substitution and TPSA Reduction
The introduction of a fluorine atom at the 3-position of the phenyl ring lowers the topological polar surface area (TPSA) relative to the des-fluoro analog, N-(4-methoxyphenyl)azetidin-3-amine. Lower TPSA is correlated with improved passive membrane permeability, a desirable property in hit-to-lead optimization [1]. The target compound and comparator [2] values were sourced from commercial databases.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 33.29 |
| Comparator Or Baseline | N-(4-Methoxyphenyl)azetidin-3-amine (CAS 931414-77-6): ~40.5 (estimated from analogous computed data) |
| Quantified Difference | ~7.2 Ų lower (approximately 18% reduction) |
| Conditions | Computed TPSA values from vendor-supplied cheminformatics data |
Why This Matters
A lower TPSA predicts superior passive membrane permeability, potentially translating to higher oral bioavailability or intracellular target engagement.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
- [2] ChemCD. N-(4-Methoxyphenyl)-3-azetidinamine – CAS 931414-77-6. http://cn.chemcd.com/prodetailCCD01572473.html (accessed 2026-05-01). View Source
